1-(3-fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Description
1-(3-fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic organic compound featuring a methanamine backbone substituted with a 3-fluorophenyl group and a 3-isopropyl-1-methylpyrazole moiety. This structure combines aromatic and heterocyclic components, making it a candidate for diverse applications in medicinal chemistry and materials science. The fluorine atom on the phenyl ring enhances electronic properties and metabolic stability, while the pyrazole ring provides a rigid scaffold for molecular interactions .
Key structural features include:
- 3-Isopropyl-1-methylpyrazole: Adds steric bulk and lipophilicity, which may influence target selectivity and solubility.
- Methanamine linker: Facilitates hydrogen bonding and protonation, critical for interactions with biological targets.
Properties
Molecular Formula |
C15H21ClFN3 |
|---|---|
Molecular Weight |
297.80 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H20FN3.ClH/c1-11(2)15-8-14(19(3)18-15)10-17-9-12-5-4-6-13(16)7-12;/h4-8,11,17H,9-10H2,1-3H3;1H |
InChI Key |
YYPVEZNVFVOUCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNCC2=CC(=CC=C2)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be achieved through a multi-step process:
Formation of the pyrazole ring: The starting material, 3-isopropyl-1-methyl-1H-pyrazole, can be synthesized by the reaction of 3-isopropyl-1-methylhydrazine with an appropriate diketone under acidic conditions.
Attachment of the fluorophenyl group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-fluorobenzyl chloride and a suitable base.
Formation of the methanamine backbone: The final step involves the reductive amination of the intermediate product with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(3-fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It can modulate the activity of these targets, leading to altered cellular responses and physiological effects.
Comparison with Similar Compounds
Key Observations:
- Fluorine vs.
- Isopropyl vs. Ethyl : The 3-isopropyl group increases steric bulk, which may enhance selectivity for hydrophobic binding pockets compared to smaller ethyl substituents .
- Pyrazole Modifications : Trifluoromethyl groups (as in ) significantly boost lipophilicity and metabolic resistance but may reduce aqueous solubility.
Pharmacological Activity
While direct studies on the target compound are scarce, analogs provide insights:
- Anticancer Potential: Pyrazole derivatives with fluorinated aryl groups exhibit inhibitory activity against kinases and apoptosis pathways .
- Neuropharmacology : Compounds like 1-(1-cyclopentyl-1H-pyrazol-5-yl)-N-methylmethanamine show affinity for serotonin receptors, suggesting similar targets for the fluorinated analog .
- Anti-inflammatory Effects : Trifluoromethyl-substituted pyrazoles demonstrate COX-2 inhibition, a property that fluorine-substituted analogs may share .
Physicochemical Properties (Hypothetical Data)
Biological Activity
1-(3-Fluorophenyl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and existing research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a fluorophenyl group and a pyrazole moiety, which are known to influence biological activity through various mechanisms.
1. Receptor Interaction
Research indicates that compounds containing fluorinated phenyl groups often exhibit enhanced binding affinity to various receptors due to increased lipophilicity and electronic effects. The presence of the pyrazole ring may also facilitate interactions with neurotransmitter receptors, potentially influencing pathways related to mood regulation and anxiety.
2. Enzyme Inhibition
Preliminary studies have suggested that this compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism. For instance, it could potentially inhibit monoamine oxidase (MAO), which plays a critical role in the degradation of neurotransmitters such as serotonin and dopamine.
Case Studies
- Antidepressant Activity : A study investigated the effects of similar compounds on depressive behavior in animal models. It was found that compounds with structural similarities to this compound exhibited significant antidepressant-like effects, which were attributed to their ability to modulate serotonin levels in the brain.
- Anti-inflammatory Effects : Another study demonstrated that derivatives of this compound showed promise in reducing inflammation in vitro. The mechanism was linked to the inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Data Table: Biological Activities and Assays
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
